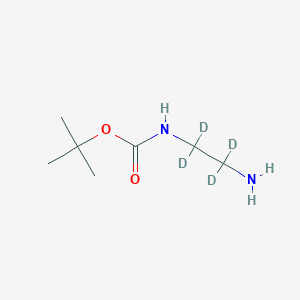
2-Amino-1-bromonaphthalene
Vue d'ensemble
Description
2-Amino-1-bromonaphthalene is a chemical compound that is part of the broader class of aminonaphthalenes. These compounds are of interest due to their potential applications in the synthesis of various organic molecules, including those with biological activity. The compound itself and its derivatives can be used as building blocks in organic synthesis, leading to a variety of complex structures such as carbazoles, binaphthyls, and other heterocyclic compounds .
Synthesis Analysis
The synthesis of 2-aminonaphthalene derivatives can be achieved through various methods. One approach involves the copper(II)-mediated oxidative coupling of 2-aminonaphthalenes, which can result in the formation of 1,1'-binaphthyls or carbazoles depending on the specific substrates used . Another method employs intramolecular carbopalladation of nitriles to synthesize 3,4-disubstituted 2-aminonaphthalenes, demonstrating good yields and regioselectivity . Additionally, an improved method for the synthesis of 2-aminonaphthalene-1-thiol has been described, which serves as an intermediate for further chemical transformations .
Molecular Structure Analysis
The molecular structure of 2-aminonaphthalene derivatives can be complex and varied. For instance, the carbazole derivatives formed from oxidative coupling reactions have been shown to arise directly from these reactions rather than from primarily formed binaphthyls . The structure of Schiff base derivatives of 1-aminonaphthalene has been characterized by various spectroscopic techniques and crystallographically, revealing details about the arrangement of atoms and the geometry of the molecules .
Chemical Reactions Analysis
2-Aminonaphthalenes can undergo a range of chemical reactions. The oxidative coupling mentioned earlier can lead to different products based on the substituents present on the naphthalene ring . The palladium-catalyzed annulation of alkynes by (2-Iodophenyl)acetonitrile is another reaction that can produce 2-aminonaphthalenes, with the possibility of forming 1,3-benzoxazine derivatives under certain conditions . These reactions highlight the versatility of 2-aminonaphthalenes in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminonaphthalene derivatives can be influenced by their molecular structure. For example, the tautomerism of protonated 1- and 2-aminonaphthalene can affect their electronic spectra, which can be studied using spectroscopic methods and ab initio calculations . The antimicrobial activities of certain Schiff base derivatives of 1-aminonaphthalene have also been investigated, demonstrating the potential biological relevance of these compounds . Additionally, the synthesis of 2-allyl-3-bromo-1,4-dimethoxynaphthalene, a derivative of 2-aminonaphthalene, has been optimized to serve as a key intermediate for the construction of bioactive pyranonaphthoquinones .
Applications De Recherche Scientifique
DNA-Binding Fluorophores
2-Amino-1-bromonaphthalene has been utilized in the synthesis of DNA-binding fluorophores. A study demonstrated a simple method to synthesize 2-amino-6-bromonaphthalenes, which are used to modify the core of DANPY (Dialkylaminonaphthylpyridinium), a biocompatible chromophore. These modified DANPY derivatives have applications in membrane staining and DNA-based biophotonics (Kingsbury et al., 2019).
Colorimetric Sensor for Cysteine Detection
2-Amino-1-bromonaphthalene derivatives have been developed as colorimetric sensors. For example, 2-bromonaphthalene-1,4-dione showed selective and sensitive detection capabilities for cysteine, even in the presence of other amino acids and in complex environments like bovine serum albumin (Shang et al., 2016).
Propriétés
IUPAC Name |
1-bromonaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENXBAFANCRIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446473 | |
| Record name | 2-amino-1-bromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromonaphthalen-2-amine | |
CAS RN |
20191-75-7 | |
| Record name | 1-Bromo-2-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20191-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-1-bromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















